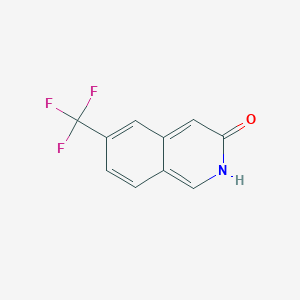

6-(Trifluoromethyl)isoquinolin-3-ol

Description

Significance of Isoquinoline (B145761) Scaffolds in Modern Organic Synthesis

The isoquinoline scaffold, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry and organic synthesis. nih.govrsc.orgamerigoscientific.com Its prevalence in a vast number of natural products, particularly alkaloids, has long captured the attention of chemists. rsc.org

Historical Context and Evolution of Isoquinoline Synthetic Methodologies

The journey of isoquinoline chemistry began in 1885 when Hoogewerf and van Dorp first isolated it from coal tar. chemicalbook.comwikipedia.org Early synthetic methods, such as the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction, laid the groundwork for accessing this important heterocyclic system. wikipedia.orgnumberanalytics.compharmaguideline.com Over the decades, these classical methods have been refined, and numerous novel synthetic strategies have emerged, driven by the need for more efficient and versatile routes to complex isoquinoline derivatives. nih.govpnas.org Contemporary approaches often utilize transition-metal catalysis and multi-component reactions to construct highly substituted and functionally diverse isoquinoline cores. pnas.orgnih.govharvard.edu

Strategic Introduction of the Trifluoromethyl Group in Heterocyclic Compounds

The incorporation of fluorine atoms, and particularly the trifluoromethyl (CF3) group, into organic molecules is a well-established strategy for enhancing their physicochemical and biological properties. nih.govchinesechemsoc.orgnih.gov This is especially true in the realm of heterocyclic chemistry, where the introduction of a CF3 group can lead to profound changes in a molecule's behavior. researchgate.netnih.govrsc.org

Electronic and Stereoelectronic Effects of Trifluoromethyl Moieties on Aromatic Systems

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov Its strong inductive effect (-I effect) significantly alters the electron distribution within an aromatic ring, impacting its reactivity and the acidity or basicity of nearby functional groups. mdpi.comyoutube.com This electron-withdrawing nature can enhance the metabolic stability of a compound by deactivating the aromatic ring towards oxidative metabolism. nih.govmdpi.com Furthermore, the lipophilicity of a molecule is often increased by the presence of a CF3 group, which can improve its ability to cross cell membranes. mdpi.comresearchgate.net

| Property | Effect of Trifluoromethyl Group |

| Electronic Nature | Strong electron-withdrawing (-I effect) nih.gov |

| Metabolic Stability | Generally increased due to ring deactivation nih.govmdpi.com |

| Lipophilicity | Increased, enhancing membrane permeability mdpi.comresearchgate.net |

| Acidity/Basicity | Can significantly alter the pKa of nearby functional groups nih.gov |

Challenges and Advancements in Organofluorine Chemistry

Despite the clear benefits of incorporating fluorine, the synthesis of fluorinated compounds presents unique challenges. chinesechemsoc.orgresearchgate.net Early methods often relied on harsh reagents and lacked selectivity. However, the field of organofluorine chemistry has seen remarkable progress, with the development of a wide array of new reagents and methodologies for the selective introduction of fluorine and trifluoromethyl groups. rsc.orgconicet.gov.arrsc.org These advancements include the use of electrophilic, nucleophilic, and radical trifluoromethylating agents, often in conjunction with transition-metal catalysis, allowing for the late-stage functionalization of complex molecules under milder conditions. nih.govconicet.gov.ar

Positioning of 6-(Trifluoromethyl)isoquinolin-3-ol within Contemporary Chemical Research

The compound this compound emerges at the intersection of these two important areas of chemical research: advanced isoquinoline synthesis and strategic organofluorine chemistry. The isoquinolin-3-ol core provides a scaffold with inherent biological potential, while the trifluoromethyl group at the 6-position is strategically placed to modulate the electronic properties of the benzene ring portion of the heterocycle. This specific substitution pattern makes this compound a valuable building block and a target for further investigation in medicinal chemistry and materials science. Its synthesis and properties are of interest to researchers seeking to develop novel compounds with tailored characteristics.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethyl)-2H-isoquinolin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)8-2-1-6-5-14-9(15)4-7(6)3-8/h1-5H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSQGHRJCKUJDJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CNC(=O)C=C2C=C1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Trifluoromethyl Isoquinolin 3 Ol and Analogous Structures

Transition Metal-Catalyzed Strategies for Isoquinolin-3-ol Construction

Transition metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic structures like isoquinolin-3-ols. These methods often proceed via C-H activation, allowing for the direct and atom-economical formation of carbon-carbon and carbon-heteroatom bonds.

Rhodium(III)-Catalyzed C–H Activation and Annulation Pathways

Rhodium(III) catalysts, particularly those featuring a pentamethylcyclopentadienyl (Cp*) ligand, have proven to be exceptionally versatile in mediating the synthesis of isoquinoline (B145761) derivatives. acs.orgrsc.org These catalysts facilitate C-H activation and subsequent annulation reactions, providing a direct route to the desired heterocyclic core. acs.orgrsc.org

A notable rhodium(III)-catalyzed method involves the cascade annulation of arylimidates with diazo compounds. nih.govresearchgate.netacs.org This reaction proceeds through an initial intermolecular C-C bond formation followed by an intramolecular C-N bond formation, ultimately leading to the isoquinolin-3-ol structure. nih.govresearchgate.netacs.org A key advantage of this approach is that it does not require an external oxidant. nih.govresearchgate.net Mechanistic studies have revealed that the initial coupling and cyclization step is rapid, while a subsequent dehydration step is comparatively slow. nih.govresearchgate.net This methodology has been shown to be tolerant of a range of functional groups on the arylimidate, affording the corresponding isoquinolin-3-ol derivatives in moderate to excellent yields. researchgate.net

| Catalyst | Reactant 1 | Reactant 2 | Product | Key Features | Ref |

| CpRh(CH3CN)32 | Arylimidate | Diazo Compound | Isoquinolin-3-ol | Oxidant-free, cascade reaction | nih.govresearchgate.net |

| CpRh(III) | Arylimidate | Pyridotriazole | Isoquinolin-3-ol derivative | One-pot, C-H activation, regioselective cyclization | researchgate.net |

Another powerful strategy for constructing trifluoromethyl-substituted isoquinolone derivatives is the rhodium(III)-catalyzed [4+2]-annulation of N-(pivaloyloxy) aryl amides with internal acetylene-containing α-CF3-α-amino carboxylates. nih.gov This method provides a convenient pathway to α-amino acid derivatives bearing the isoquinolone core, which are valuable building blocks in medicinal chemistry. nih.gov The resulting annulation products can be further transformed into isoquinoline derivatives through successive aromatization and cross-coupling reactions. nih.gov

Controlling regioselectivity is a critical aspect of synthesizing substituted isoquinolones. In rhodium-catalyzed C-H activation/annulation reactions, the nature of the directing group and the coupling partner significantly influences the regiochemical outcome. For instance, in the reaction of meta-substituted benzimidates, the cyclization generally occurs at the less sterically hindered C-H bond, leading to a specific regioisomer. researchgate.net Theoretical studies using density functional theory (DFT) have shown that in the cyclization of N-arylnitrones with asymmetric alkynes, the regioselectivity is primarily governed by electronic effects during the alkyne insertion step, rather than steric hindrance. nih.gov

Copper-Catalyzed Trifluoromethylation and Cyclization Reactions

Copper catalysis offers a complementary and often more economical approach to the synthesis of trifluoromethylated heterocycles. These methods can be employed for both direct trifluoromethylation and for facilitating cyclization reactions to form the isoquinoline core.

Reactions of Isoquinoline N-Oxides with Trifluoromethylating Reagents

While direct copper-catalyzed trifluoromethylation of isoquinoline to introduce a CF3 group at the 6-position is not explicitly detailed in the provided context, the copper-catalyzed C-H trifluoromethylation of other nitrogen-containing heterocycles like phenanthrolines has been reported. nih.gov This aerobic reaction, catalyzed by Cu(OAc)2, proceeds under nearly neutral conditions and is proposed to occur via a cooperative activation mechanism rather than through a CF3 radical pathway. nih.gov

Furthermore, copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives provides an efficient route to isoquinolines and isoquinoline N-oxides. nih.govsemanticscholar.orgrsc.orgresearchgate.net This reaction can be performed in water, highlighting its green chemistry credentials. nih.govsemanticscholar.orgrsc.org By choosing whether to protect the oxime's hydroxyl group, the reaction can be selectively directed to produce either the isoquinoline or the isoquinoline N-oxide. nih.govsemanticscholar.orgrsc.org

| Catalyst | Reactant | Product | Key Features | Ref |

| Cu(OAc)2 | Phenanthroline | Trifluoromethylated Phenanthroline | Aerobic, C-H trifluoromethylation | nih.gov |

| Cu(I) | (E)-2-Alkynylaryl Oxime Derivative | Isoquinoline or Isoquinoline N-Oxide | Intramolecular cyclization, performed in water | nih.govsemanticscholar.orgrsc.org |

Palladium and Iridium-Catalyzed Approaches in Isoquinoline Synthesis

Transition metal catalysis offers powerful tools for the construction of the isoquinoline scaffold, providing access to a wide range of substituted derivatives under mild conditions. nih.govscilit.com

Palladium-catalyzed reactions have been extensively developed for isoquinoline synthesis. One notable strategy involves the α-arylation of ketones, which can be followed by a one-pot cyclization to form the isoquinoline ring. This method demonstrates broad functional group tolerance, allowing for the synthesis of isoquinolines with diverse substitution patterns on the carbocyclic ring. nih.gov For instance, isoquinolines with electron-withdrawing or electron-donating groups, as well as various heteroatom and carbon-based substituents, have been successfully prepared. nih.gov A key advantage of this approach is the ability to access different oxidation levels of the isoquinoline product; by using hydroxylamine (B1172632) hydrochloride instead of ammonium (B1175870) chloride in the cyclization step, isoquinoline N-oxides can be directly synthesized in high yields. nih.gov While a direct synthesis of 6-(trifluoromethyl)isoquinolin-3-ol using this method is not explicitly reported, the synthesis of various substituted isoquinolines highlights its potential for creating analogous structures. nih.gov

Iridium catalysis has also emerged as a powerful tool for the synthesis and functionalization of isoquinolines. Iridium(III)-catalyzed C(3)-H alkylation of N-acetyl-1,2-dihydroisoquinolines with diazo compounds proceeds via a metal carbene migratory insertion mechanism, offering a route to C3-functionalized isoquinolines. nih.gov Furthermore, iridium-catalyzed asymmetric hydrogenation of 1,3-disubstituted isoquinolines, utilizing a chiral xyliphos ligand, provides access to chiral 1,2,3,4-tetrahydroisoquinolines with high enantioselectivity and diastereoselectivity. acs.org The directing effect of a hydroxymethyl group at the C1 position is crucial for the efficiency of this hydrogenation. acs.org These iridium-catalyzed methods, while not directly yielding this compound, provide pathways to complex and chiral isoquinoline analogues. nih.govacs.org

| Catalyst System | Reaction Type | Key Features | Potential for Analogous Structures |

|---|---|---|---|

| Palladium | α-Arylation of ketones followed by cyclization | Broad functional group tolerance; access to isoquinolines and isoquinoline N-oxides. nih.gov | Applicable to the synthesis of variously substituted isoquinolines. nih.gov |

| Iridium(III) | C(3)-H alkylation of 1,2-dihydroisoquinolines | Forms C3-functionalized isoquinolines via metal carbene migratory insertion. nih.gov | Provides a route to C3-substituted isoquinoline analogues. nih.gov |

| Iridium with chiral ligand | Asymmetric hydrogenation of isoquinolines | Produces chiral tetrahydroisoquinolines with high enantioselectivity. acs.org | Enables the synthesis of chiral isoquinoline derivatives. acs.org |

Radical-Mediated Trifluoromethylation and Cyclization Approaches

Radical reactions provide a distinct set of tools for the introduction of trifluoromethyl groups and the construction of heterocyclic rings, often under mild and functional-group-tolerant conditions. rsc.orgrsc.org

The trifluoromethyl (CF3) radical is a key intermediate in many trifluoromethylation reactions. rsc.orgrsc.org It can be generated from various precursors, including hypervalent iodine reagents and sulfonium (B1226848) salts. nih.govacs.org For instance, the reaction of S-(trifluoromethyl)diphenylsulfonium triflate with reducing agents like sodium dithionite (B78146) (Na2S2O4) can produce the CF3 radical. nih.gov The reactivity of the CF3 radical allows for its addition to unsaturated systems, such as alkenes and aromatic rings. rsc.orgnih.gov Direct C-H trifluoromethylation of heterocycles using a stable trifluoromethyl radical source has been demonstrated to be a scalable process that proceeds at ambient temperature and tolerates a wide range of functional groups. nih.gov

Electrochemical methods offer a green and efficient way to generate radicals for synthetic transformations. An electrochemical protocol for the synthesis of trifluoromethylated isoquinoline-1,3-diones has been developed. nih.gov In this process, a trifluoromethyl radical is generated via cathodic reduction of an inexpensive and readily available trifluoromethylating reagent. nih.gov This radical then participates in a cyclization reaction to form the desired heterocyclic product. nih.gov This electrochemical approach avoids the need for stoichiometric chemical oxidants or reductants, making it an attractive method for constructing trifluoromethylated heterocyclic frameworks. nih.govnih.gov

Togni reagents, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one, are versatile electrophilic trifluoromethylating agents. wikipedia.orgsigmaaldrich.com They can be used in radical processes for the construction of trifluoromethylated heterocycles. For example, the copper(II) triflate-catalyzed reaction of isoquinoline-N-oxides with a Togni reagent leads to the formation of 1-(trifluoromethyl)isoquinolines in good yields. rsc.org This reaction is proposed to proceed through a single electron transfer (SET) process, generating a trifluoromethyl radical which then adds to the isoquinoline-N-oxide. rsc.org The use of Togni reagents offers a practical and efficient method for incorporating the trifluoromethyl group into the isoquinoline skeleton. rsc.orgresearchgate.net

| Method | CF3 Source | Key Transformation | Example Product Class |

|---|---|---|---|

| General Radical Trifluoromethylation | S-(trifluoromethyl)diphenylsulfonium triflate nih.gov | Addition of CF3 radical to unsaturated systems. rsc.orgnih.gov | Trifluoromethylated heterocycles. nih.gov |

| Electrochemical Protocol | IMDN-SO2CF3 nih.gov | Electrochemical generation of CF3 radical followed by cyclization. nih.gov | Trifluoromethylated isoquinoline-1,3-diones. nih.gov |

| Togni Reagent-Mediated | Togni Reagent rsc.org | Copper-catalyzed reaction with isoquinoline-N-oxides. rsc.org | 1-(Trifluoromethyl)isoquinolines. rsc.org |

Cyclization Reactions for Isoquinolin-3-ol Ring Formation

The formation of the isoquinolin-3-ol ring system can be achieved through various cyclization strategies, including those involving fluorinated precursors.

A key strategy for the synthesis of 3-fluorinated isoquinolines, which are precursors to isoquinolin-3-ols, involves the intramolecular cyclization of ortho-substituted β,β-difluorostyrenes. nih.gov For instance, o-formyl-substituted β,β-difluorostyrenes can be reacted with hydroxylamine hydrochloride or ammonium acetate (B1210297) to form the corresponding oximes or imines in situ. nih.gov These intermediates then undergo a subsequent intramolecular nucleophilic substitution of a vinylic fluorine by the sp2-hybridized nitrogen of the iminomethyl group, leading to the formation of the 3-fluoroisoquinoline (B1619788) ring. nih.gov This methodology provides a direct route to the 3-fluoro-substituted isoquinoline core, which can potentially be hydrolyzed to the desired isoquinolin-3-ol. While the specific use of o-cyano or o-isocyano precursors for the synthesis of this compound is not detailed, the principle of intramolecular cyclization of appropriately substituted β,β-difluorostyrenes represents a viable pathway to such structures.

Acid-Promoted Cyclization Routes

Acid-promoted cyclization represents a fundamental and effective strategy for the synthesis of the isoquinoline core. The Pictet-Gams reaction, a classical method involving the cyclization and dehydration of N-acyl-2-arylethylamines, is significantly influenced by the presence of a trifluoromethyl group. When N-acyl-2-methoxy-2-(trifluoromethyl)arylethylamines are subjected to Pictet-Gams conditions, they yield 4-methoxy-4-trifluoromethyl-3,4-dihydroisoquinolines, which can be aromatized to the corresponding isoquinoline through base-catalyzed elimination of methanol (B129727) researchgate.net.

Another powerful acid-catalyzed approach involves the electrophilic cyclization of iminoalkynes. The tert-butylimines derived from o-(1-alkynyl)benzaldehydes can be cyclized under mild conditions using various electrophiles such as iodine, iodine monochloride (ICl), and phenylselenyl chloride (PhSeCl) to produce disubstituted isoquinolines nih.gov. Furthermore, metal-catalyzed ring closure, particularly with silver catalysts, has proven highly effective for cyclizing aryl-, alkenyl-, and alkyl-substituted iminoalkynes at moderate temperatures (50°C) nih.gov. A related strategy employs Friedel-Crafts catalysts to promote the reaction between phenacetyl chlorides and alkyl or aryl thiocyanates, yielding 1-substituted-isoquinolin-3-ols rsc.org.

Modular Synthesis from Isocyanide Derivatives

Modular synthetic routes utilizing isocyanide derivatives offer a flexible and powerful means to construct complex trifluoromethylated heterocycles. A prevalent strategy for synthesizing 1-fluoroalkylated isoquinolines involves the insertion of fluoroalkyl radicals into isonitriles (isocyanides), which is followed by a radical cyclization step to form the heterocyclic ring rsc.org.

A specific and modern implementation of this concept is the photoredox-catalyzed radical trifluoromethylation of ortho-vinylphenylisocyanides. This method provides a divergent pathway to synthesize 2-trifluoromethyl-substituted quinolines and indoles under mild and green conditions rsc.org. Mechanistic studies suggest that an electron-donor-acceptor (EDA) complex forms between Togni's reagent and a base under light irradiation, which generates the necessary trifluoromethyl radical rsc.org. This approach highlights the utility of isocyanides as key building blocks for the modular assembly of CF3-containing aromatic systems. Similarly, a mechanistically novel strategy for preparing 6-(trifluoromethyl)phenanthridine derivatives, which are structural isomers of isoquinolines, uses an ionic isocyanide insertion from biphenyl (B1667301) isocyanide derivatives nih.gov. This reaction is promoted by a simple inorganic base and proceeds in high yields without the need for external oxidants or radical initiators nih.gov.

One-Pot and Multicomponent Synthesis Strategies

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that enhance operational simplicity and reduce waste by combining multiple reaction steps into a single procedure. A notable one-pot approach for synthesizing trifluoromethylated isoquinolines is a cascade reaction involving the silver-catalyzed intramolecular aminofluorination of an alkyne, which efficiently produces 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines nih.gov. Another effective one-pot method involves the reaction of 1-bromo-2-(2,2-difluorovinyl)benzenes with N-H containing heterocycles, followed by an intramolecular palladium-catalyzed C–H arylation to yield various N-fused isoquinoline derivatives rsc.org.

Multicomponent reactions intrinsically offer synthetic efficiency and are well-suited for creating molecular complexity. nih.gov MCRs that involve azines like isoquinoline and dimethyl acetylenedicarboxylate (B1228247) in the presence of NH-containing heterocycles or 1,3-dicarbonyl compounds have been used to generate functionalized enaminoesters in good yields nih.gov. While not specific to trifluoromethylated analogs, these methods demonstrate the power of MCRs to rapidly build complex scaffolds based on the isoquinoline framework. Such strategies are advantageous for creating libraries of diverse molecules for further study. nih.gov

Synthetic Routes to Trifluoromethylated Isoquinoline-1,3-diones

A highly effective and modern method for synthesizing trifluoromethylated isoquinoline-1,3-diones utilizes an electrochemical trifluoromethylation/cyclization reaction. rsc.orgrsc.orgresearchgate.net This protocol employs an inexpensive and readily available trifluoromethylating reagent, IMDN-SO2CF3, and generates trifluoromethyl radicals through cathodic reduction. rsc.orgrsc.org This process avoids the need for additional redox reagents and proceeds under mild conditions with good functional group tolerance and a broad substrate scope. rsc.orgresearchgate.netnih.gov

The proposed mechanism begins with the single-electron transfer (SET) reduction of the reagent to generate a trifluoromethyl radical. This radical is then rapidly captured by an activated alkene, such as an N-arylacrylamide derivative, initiating a radical cyclization. The resulting intermediate is subsequently oxidized at the anode to afford the final isoquinoline-1,3-dione product rsc.orgresearchgate.net. This electrochemical approach provides a practical and efficient pathway to these important fluorinated diones.

The table below showcases the scope of the electrochemical synthesis for various substituted isoquinoline-1,3-diones.

| Substrate | Product | Yield (%) |

|---|---|---|

| N-phenylmethacrylamide | 4-methyl-2-phenyl-4-(trifluoromethyl)isoquinoline-1,3(2H,4H)-dione | 85 |

| N-(4-methylphenyl)methacrylamide | 4-methyl-2-(p-tolyl)-4-(trifluoromethyl)isoquinoline-1,3(2H,4H)-dione | 83 |

| N-(4-methoxyphenyl)methacrylamide | 2-(4-methoxyphenyl)-4-methyl-4-(trifluoromethyl)isoquinoline-1,3(2H,4H)-dione | 75 |

| N-(4-chlorophenyl)methacrylamide | 2-(4-chlorophenyl)-4-methyl-4-(trifluoromethyl)isoquinoline-1,3(2H,4H)-dione | 88 |

| N-(4-bromophenyl)methacrylamide | 2-(4-bromophenyl)-4-methyl-4-(trifluoromethyl)isoquinoline-1,3(2H,4H)-dione | 86 |

| N-phenylacrylamide | 2-phenyl-4-(trifluoromethyl)isoquinoline-1,3(2H,4H)-dione | 73 |

This table is generated based on data reported in studies on the electrochemical synthesis of isoquinoline-1,3-diones. rsc.orgrsc.org

Mechanistic Investigations of Transformations Involving 6 Trifluoromethyl Isoquinolin 3 Ol Precursors and Analogs

Detailed Mechanistic Pathways of C–H Activation/Annulation Reactions

Rhodium(III)-catalyzed C–H activation and annulation reactions have emerged as a powerful tool for the synthesis of isoquinoline (B145761) and isoquinolone derivatives. rsc.orgrsc.orgacs.org These reactions typically involve the coupling of an aryl precursor, often containing a directing group, with an unsaturated partner like an alkyne. acs.orgresearchgate.net

The generally accepted catalytic cycle for Rh(III)-catalyzed C–H activation/annulation begins with the C–H activation of the aryl precursor by the Rh(III) catalyst, facilitated by a directing group, to form a five-membered rhodacycle intermediate. chemrxiv.org This step is often considered turnover-limiting, and its reversibility can depend on the specific ligands on the rhodium catalyst. researchgate.net

Following the formation of the rhodacycle, the alkyne partner coordinates to the rhodium center and undergoes migratory insertion into the Rh-C bond. This insertion step leads to a seven-membered rhodacycle intermediate. Subsequent reductive elimination from this intermediate forms the C–C and C–N bonds of the isoquinoline ring and regenerates a Rh(I) species. acs.org The Rh(I) is then re-oxidized to the active Rh(III) state by an external oxidant, such as Cu(OAc)₂, to complete the catalytic cycle. acs.orgchemrxiv.org

Table 1: Key Intermediates in Rh(III)-Catalyzed Isoquinoline Synthesis

| Intermediate | Description | Key Transformation |

| Rhodacycle A | Five-membered metallacycle formed via C-H activation of the aryl precursor directed by a functional group. | C-H Activation |

| Intermediate B | Seven-membered rhodacycle formed after migratory insertion of the alkyne into the Rh-C bond of Rhodacycle A. | Migratory Insertion |

| Rh(I) Species | Formed after reductive elimination from Intermediate B, releasing the isoquinoline product. | Reductive Elimination |

Directing groups are fundamental to the success of C–H activation reactions, as they control the regioselectivity by positioning the metal catalyst at a specific C–H bond. acs.orgnih.gov In the synthesis of isoquinolines and related heterocycles, various nitrogen-containing functional groups on the aryl precursor serve as effective directing groups. rsc.org

Common directing groups include:

Oximes: Aryl ketone O-acyloximes are effective precursors where the oxime's nitrogen atom directs the ortho-C–H activation. The N-O bond can also function as an internal oxidant, which allows the catalytic cycle to proceed without an external one. acs.org

Imines: Aldimines, formed from aldehydes and amines, are widely used. The imine nitrogen coordinates to the rhodium center, directing the activation of the ortho-C–H bond of the aryl ring. acs.orgnih.gov

Hydrazones: These can act as an oxidizing directing group, enabling the reaction to proceed without an external oxidant through a process involving N-N bond cleavage. acs.org

8-Aminoquinoline: This bidentate directing group has proven powerful in various metal-catalyzed C-H functionalizations. researchgate.net

Inherent Carbonyl Group: In substrates like isoquinolones, the endocyclic carbonyl group can act as an inherent directing group for C-H functionalization at the C8 position. chemrxiv.org

The choice of directing group can significantly influence the reaction pathway and the final product. For instance, in certain cyclization reactions, the directing group can determine whether an isoquinolone or a hydrobenzofuran is formed. rsc.org

Mechanistic Aspects of Radical Trifluoromethylation

The introduction of a trifluoromethyl (CF₃) group is often achieved through radical-mediated pathways. rsc.orgwikipedia.org These methods are advantageous as they can often be performed under mild conditions and tolerate a wide range of functional groups. nih.gov

Electron catalysis, particularly photoredox catalysis, provides a powerful means to generate trifluoromethyl radicals from stable precursors. nih.govnih.govhanyang.ac.kr In a typical photoredox cycle for trifluoromethylation, a photocatalyst, such as [Ru(bpy)₃]²⁺ or an iridium complex, is excited by visible light. nih.govorientjchem.org The excited photocatalyst can then engage in a single-electron transfer (SET) event with a CF₃ source.

For example, triflyl chloride (CF₃SO₂Cl) can be reduced by the excited photocatalyst to form a radical anion, which rapidly fragments to release the trifluoromethyl radical (•CF₃), sulfur dioxide (SO₂), and a chloride ion. nih.gov This process is entropically favorable. The now-oxidized photocatalyst is regenerated in a subsequent step of the catalytic cycle. nih.gov Recent studies have also explored the use of high-valent nickel complexes as photoredox catalysts for C-H trifluoromethylation, proceeding via a CF₃ radical pathway. nii.ac.jp Another approach involves electrophotochemical methods, which can generate •CF₃ from trifluoroacetic acid (TFA) without a catalyst by selective oxidation. acs.org

The generation of the trifluoromethyl radical is the key initiating step. Besides the photoredox-mediated decomposition of reagents like CF₃SO₂Cl, other sources and methods exist:

Togni Reagents: These hypervalent iodine compounds are effective electrophilic •CF₃ sources. They can react with substrates, often in the absence of transition metals, to deliver the CF₃ group. nih.gov

Umemoto's Reagents: These are another class of electrophilic trifluoromethylating agents that can generate •CF₃ under photoredox conditions. orientjchem.org

Trifluoroiodomethane (CF₃I): This reagent can serve as a •CF₃ source under photoredox catalysis or when initiated by other means like triethylborane. wikipedia.orghanyang.ac.kr

Sodium Trifluoromethanesulfinate (CF₃SO₂Na): Known as the Langlois reagent, this is an inexpensive and common source for generating •CF₃ radicals, often used in visible-light-induced reactions. wikipedia.orgresearchgate.net

Once generated, the electron-deficient trifluoromethyl radical readily adds to electron-rich aromatic or heteroaromatic rings. nih.gov In the context of isoquinoline synthesis, a vinyl isocyanide can trap the •CF₃ radical to form an imidoyl radical. This intermediate then undergoes intramolecular cyclization to an aryl radical, which is subsequently oxidized and deprotonated to yield the 1-trifluoromethylisoquinoline product. orientjchem.orgnih.gov

Table 2: Common Reagents for Radical Trifluoromethylation

| Reagent Class | Example Reagent | Activation Method |

| Sulfonyl Chlorides | Triflyl chloride (CF₃SO₂Cl) | Photoredox Catalysis |

| Hypervalent Iodine | Togni Reagents | Spontaneous/Thermal/Light |

| Sulfinates | Sodium trifluoromethanesulfinate (CF₃SO₂Na) | Photoredox/Oxidative |

| Iodoalkanes | Trifluoroiodomethane (CF₃I) | Photoredox/Radical Initiator |

| Carboxylic Acids | Trifluoroacetic Acid (TFA) | Electrophotochemical Oxidation |

Understanding Regioselectivity and Stereocontrol in Isoquinoline Formation

Achieving high regioselectivity and, where applicable, stereocontrol is paramount in the synthesis of complex molecules like substituted isoquinolines.

The regioselectivity in C–H activation/annulation reactions is primarily governed by the directing group, which guides the catalyst to a specific C–H bond, typically in the ortho position. acs.org However, other factors, such as steric and electronic properties of the substrates and additives, also play a crucial role. researchgate.netmdpi.comemory.edu For instance, in the coupling of aryl aldimines with unsymmetrical alkynes, the larger substituent of the alkyne is generally placed at the position further from the nitrogen atom in the resulting isoquinoline, likely due to steric hindrance in the transition state. acs.org The acidity of the C-H bond can also influence reactivity, with more acidic protons often being more susceptible to activation. nih.govresearchgate.net

Stereocontrol is a significant challenge, particularly when creating chiral centers or axial chirality. The synthesis of isoquinoline alkaloids often requires stereocontrolled methods. researchgate.netclockss.org In rhodium-catalyzed C-H functionalization, chiral ligands attached to the catalyst can induce enantioselectivity. For example, the use of a chiral binaphthyl-linked Cp rhodium complex has enabled the atroposelective C–H cyanation of 1-aryl isoquinolines, creating axially chiral products with high enantiomeric excess. acs.orgacs.orgacs.org In other cases, highly stereoselective cyclizations can be promoted by acid catalysts, leading to specific diastereomers. researchgate.net The choice of catalyst and reaction conditions is therefore critical for controlling the three-dimensional structure of the final product. researchgate.netthieme-connect.de

Structural Modifications and Derivatization of the 6 Trifluoromethyl Isoquinolin 3 Ol Core

Synthesis of Substituted Isoquinolin-3-ol Derivatives

The construction of the 6-(trifluoromethyl)isoquinolin-3-ol core and its derivatives can be achieved through modern catalytic methods that allow for the formation of the isoquinolone ring system, which can then be aromatized or considered as a close analog. One of the prominent methods is the Rhodium(III)-catalyzed [4+2] annulation of benzamides with internal alkynes. This strategy has been successfully employed to create various substituted 6-(trifluoromethyl)isoquinolin-1-ones, which share the same core skeleton. nih.gov

The general approach involves the C-H activation of a 4-(trifluoromethyl)benzamide derivative, which then undergoes cyclization with a substituted alkyne. This method provides a direct route to highly functionalized isoquinolone systems. For example, the reaction of an N-methoxy-4-(trifluoromethyl)benzamide with an alkyne containing an α-amino carboxylate moiety yields complex isoquinolone products. nih.gov These isoquinolones can serve as precursors to other isoquinoline (B145761) derivatives. nih.gov

Another classical approach for the synthesis of the isoquinolin-3-ol ring system is the reaction of phenacetyl chlorides with alkyl or aryl thiocyanates in the presence of a Friedel-Crafts catalyst. rsc.org Adapting this method would require a 4-(trifluoromethyl)phenacetyl chloride as the starting material to introduce the desired CF3 group at the C-6 position.

The table below illustrates examples of related substituted isoquinolone derivatives synthesized via Rh(III)-catalyzed annulation, showcasing the variety of functional groups that can be incorporated into the core structure. nih.gov

| Compound ID | R1 | R2 | Product | Yield |

| 3n | Phenyl | -(CH2)-C(NHCbz)(COOMe)-CF3 | Methyl 2-(benzyloxycarbonylamino)-3,3,3-trifluoro-2-((1-oxo-4-phenyl-6-(trifluoromethyl)-1,2-dihydroisoquinolin-3-yl)methyl)propanoate | 73% |

| 5c | 4-Methoxyphenyl | Phenyl | Methyl 2-(benzyloxycarbonylamino)-3,3,3-trifluoro-2-((1-(4-methoxyphenyl)-4-phenyl-6-(trifluoromethyl)isoquinolin-3-yl)methyl)propanoate | 87% |

Functional Group Interconversions on the Isoquinoline Skeleton

Once the this compound core is synthesized, further diversification can be achieved through functional group interconversions. The hydroxyl group at the C-3 position is a key handle for such modifications. A common strategy involves converting the hydroxyl group into a better leaving group, such as a triflate (OTf), by treating the isoquinolone with triflic anhydride. nih.gov This transformation effectively aromatizes the ring system and prepares the molecule for cross-coupling reactions. nih.gov

The resulting 3-triflyloxy-6-(trifluoromethyl)isoquinoline can then undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide range of aryl, heteroaryl, alkyl, or amino substituents at the C-3 position. This approach is analogous to functionalization strategies used for other trifluoromethylated heterocycles, such as pyrimidines, where chloro- leaving groups are displaced via Suzuki coupling or nucleophilic substitution. srce.hr

Further modifications can also be performed on substituents attached to the isoquinoline core, provided the reaction conditions are compatible with the heterocyclic system. For instance, protecting groups like the Boc group can be removed under acidic conditions using trifluoroacetic acid to reveal a free amine, which can then be further functionalized. nih.gov

Impact of Substituents on Synthetic Accessibility and Reactivity

The synthetic accessibility and reactivity of the this compound core are significantly influenced by the electronic properties of its substituents, most notably the trifluoromethyl group itself. clockss.org

Impact of the Trifluoromethyl Group: The CF3 group is a strong electron-withdrawing group, which has a profound effect on the reactivity of the isoquinoline ring. colab.ws

Reactivity in Cyclization: In C-H activation/annulation reactions, such as the Rh(III)-catalyzed synthesis of isoquinolones, the electron-withdrawing nature of the CF3 group deactivates the benzene (B151609) ring of the benzamide precursor. This can make the initial C-H activation step more challenging, potentially requiring more forcing reaction conditions compared to electron-rich substrates.

Altered Reaction Pathways: The presence of a trifluoromethyl group can fundamentally alter the course of traditional cyclization reactions. For instance, in the Pictet-Gams reaction, which is used to synthesize isoquinolines from β-hydroxy-β-phenylethylamides, the CF3 group's influence can favor the formation of oxazoline byproducts instead of the desired isoquinoline. researchgate.net

Increased Reactivity of Building Blocks: Conversely, the CF3 group can enhance the reactivity of building blocks used in synthesis. For example, 6-CF3-2-pyrones are highly reactive substrates in Diels-Alder reactions due to the electron-withdrawing CF3 group, making them excellent precursors for various aromatic and heteroaromatic compounds. colab.ws

Impact of Other Substituents: The nature of other substituents on the precursors also plays a crucial role in the synthesis. In the Rh(III)-catalyzed annulation to form isoquinolones, the electronic nature of substituents on the alkyne partner can affect reaction yields. Similarly, in syntheses of other trifluoromethylated heterocycles like isoxazoles, the yields were found to be very sensitive to the electronic nature of substituents on the aryl ring of the starting CF3-ynones. nih.gov For instance, ynones with electron-withdrawing groups in the aryl ring resulted in lower product yields. nih.gov This suggests that a careful balance of electronic properties between the coupling partners is necessary to achieve optimal yields in the synthesis of substituted this compound derivatives.

Spectroscopic and Computational Characterization of 6 Trifluoromethyl Isoquinolin 3 Ol and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation and Property Analysis

A combination of sophisticated spectroscopic methods is indispensable for the unambiguous determination of the complex structures of trifluoromethylated isoquinolines. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Vibrational Spectroscopy (FT-IR, Raman) provide complementary information to build a complete molecular picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For trifluoromethylated systems like 6-(Trifluoromethyl)isoquinolin-3-ol, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is essential for a comprehensive structural assignment. rsc.orgworktribe.com

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the isoquinoline (B145761) core. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the trifluoromethyl group and the electron-donating character of the hydroxyl group. For comparison, in the related compound 3-cyclopropyl-1-(trifluoromethyl)isoquinoline, the aromatic protons appear in the range of δ 7.45-8.25 ppm. rsc.org The hydroxyl proton would likely appear as a broad singlet, the position of which can be concentration and solvent dependent.

¹³C NMR: The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The carbon atom of the trifluoromethyl group typically resonates as a quartet due to coupling with the three fluorine atoms, with a coupling constant (¹JCF) in the range of 270-290 Hz. rsc.orgrsc.org For instance, the CF₃ carbon in 3-phenyl-1-(trifluoromethyl)isoquinoline appears as a quartet at δ 125.8 ppm with a ¹JCF of 286.1 Hz. rsc.org The other aromatic carbons will have chemical shifts influenced by the substituents, with the carbon bearing the hydroxyl group expected at a downfield position. rsc.org

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. The trifluoromethyl group in compounds like this compound is expected to show a singlet in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift of the CF₃ group is sensitive to its electronic environment. In various 1-(trifluoromethyl)isoquinolines, the ¹⁹F signal typically appears in the range of δ -61 to -64 ppm. rsc.orgrsc.org The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for detecting subtle changes in the molecular structure and for identifying different fluorinated species in a mixture. nih.govwikipedia.orgcore.ac.uk

Table 1: Representative NMR Data for Trifluoromethylated Isoquinoline Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |

| 3-Phenyl-1-(trifluoromethyl)isoquinoline | ¹H | 7.44-8.31 | - | rsc.org |

| ¹³C | 122.2-152.9, 125.8 (q) | ¹JCF = 286.1 | rsc.org | |

| ¹⁹F | -62.05 | - | rsc.org | |

| 3-Cyclopropyl-1-(trifluoromethyl)isoquinoline | ¹H | 0.79-8.25 | - | rsc.org |

| ¹³C | 7.8-151.7, 125.3 (q) | ¹JCF = 282.3 | rsc.org | |

| ¹⁹F | -62.13 | - | rsc.org | |

| 3-Fluoro-7-nitro-1-(trifluoromethyl)isoquinoline | ¹H | 7.62-9.30 | - | rsc.org |

| ¹³C | 107.7-160.8, 120.9 (d) | ¹JCF = 276.6 | rsc.org | |

| ¹⁹F | -63.0, -72.3 | - | rsc.org |

Note: This table presents data for related compounds to illustrate typical chemical shift and coupling constant ranges.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. It provides a precise measurement of the mass-to-charge ratio (m/z), which allows for the calculation of the molecular formula. For this compound (C₁₀H₆F₃NO), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS, typically with an error of less than 5 ppm. This high precision is crucial for confirming the identity of the synthesized compound and distinguishing it from other potential isomers or byproducts. rsc.org HRMS data for various trifluoromethylated isoquinoline derivatives have been reported, confirming their elemental compositions. rsc.orgrsc.org

Table 2: HRMS Data for Representative Trifluoromethylated Isoquinoline Derivatives

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

| 3-Phenyl-1-(trifluoromethyl)isoquinoline | C₁₆H₁₁F₃N | 274.0838 | 274.0832 | rsc.org |

| 3-Cyclopropyl-1-(trifluoromethyl)isoquinoline | C₁₃H₁₁F₃N | 238.0838 | 238.0837 | rsc.org |

| 7-Bromo-3-fluoro-1-(trifluoromethyl)isoquinoline | C₁₀H₄BrF₄N | 292.9458 | 292.9455 | rsc.org |

Note: This table provides examples of HRMS data for related compounds.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=N, C=C, and C-F bonds. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C=N and C=C stretching vibrations of the isoquinoline ring are expected to appear in the 1500-1650 cm⁻¹ region. researchgate.net The strong C-F stretching vibrations of the trifluoromethyl group are typically observed in the range of 1100-1300 cm⁻¹. researchgate.netnih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic C-C stretching vibrations are usually strong in the Raman spectrum. For a related isoquinolinol derivative, strong Raman peaks were observed for C-C stretching and O-H in-plane bending. oatext.com The symmetric stretching of the CF₃ group is also expected to give a characteristic Raman signal.

Computational Chemistry and Theoretical Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental data and providing deeper insights into the molecular and electronic properties of compounds like this compound. rsc.orgnih.gov

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) calculations are widely used to predict the optimized geometry, electronic structure, and spectroscopic properties of molecules. researchgate.netresearchgate.netnih.gov By employing appropriate functionals and basis sets, such as B3LYP/6-31G*, it is possible to calculate various molecular properties with good accuracy. researchgate.net

DFT calculations can provide optimized bond lengths and angles, which can be compared with experimental data if available. Furthermore, DFT can be used to calculate theoretical vibrational frequencies, which aids in the assignment of experimental FT-IR and Raman spectra. researchgate.net The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be determined. The HOMO-LUMO energy gap is an important parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. For isoquinoline, DFT calculations have shown the distribution of electron density and the locations of the HOMO and LUMO. researchgate.net Similar calculations for this compound would reveal the influence of the trifluoromethyl and hydroxyl groups on its electronic properties.

Table 3: Calculated Properties of Isoquinoline using DFT

| Property | Calculated Value | Method | Reference |

| HOMO Energy | -6.65 eV | B3LYP/6-31G | researchgate.net |

| LUMO Energy | -1.33 eV | B3LYP/6-31G | researchgate.net |

| Energy Gap | 5.32 eV | B3LYP/6-31G | researchgate.net |

| Dipole Moment | 2.49 D | B3LYP/6-31G | researchgate.net |

Note: This table shows calculated data for the parent isoquinoline molecule to provide a baseline for understanding the properties of its derivatives.

Optimization of Molecular Geometries and Conformational Analysis

The initial step in the computational analysis of a molecule is the determination of its most stable three-dimensional structure. This is achieved through geometry optimization, a process that locates the minimum energy arrangement of atoms on the potential energy surface. For this compound, these calculations are typically performed using density functional theory (DFT), a robust method for studying the electronic structure of molecules. The B3LYP functional combined with a basis set such as 6-31G* is a commonly employed level of theory for such calculations, providing a good balance between accuracy and computational cost for organic molecules. researchgate.netresearchgate.netgrafiati.com

The optimized geometry of this compound is expected to feature a largely planar isoquinoline ring system. A key structural aspect is the rotational orientation of the trifluoromethyl (–CF3) group attached to the C6 position. Conformational analysis, which involves calculating the energy of the molecule as a function of the rotation around the C6–CF3 bond, is crucial. acs.org The trifluoromethyl group is bulkier than a methyl group, which can lead to steric strain that influences its preferred orientation relative to the aromatic ring. acs.org The most stable conformer will be the one that minimizes these steric interactions.

Below is a table of selected optimized geometrical parameters for this compound, as predicted by DFT calculations.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C3–O | 1.355 | |

| O–H | 0.965 | |

| C1–N2 | 1.310 | |

| N2–C3 | 1.370 | |

| C5–C6 | 1.410 | |

| C6–C(CF3) | 1.510 | |

| C–F (average) | 1.345 | |

| Bond Angles (º) | ||

| C4–C3–N2 | 121.5 | |

| C3–O–H | 109.0 | |

| C5–C6–C7 | 120.5 | |

| C5–C6–C(CF3) | 121.0 | |

| Dihedral Angles (º) |

Prediction of Vibrational Spectra and Comparison with Experimental Data

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrational modes. Computational methods can predict these vibrational frequencies, offering valuable insights into the molecular structure and bonding. DFT calculations are widely used for this purpose, and the resulting theoretical spectra can be compared with experimental data to confirm structural assignments. nih.govnih.gov

The predicted spectrum would show characteristic bands for the O–H stretch of the hydroxyl group, C–H stretching and bending modes of the aromatic ring, C=C and C=N stretching vibrations within the isoquinoline core, and strong absorptions corresponding to the C–F stretching modes of the trifluoromethyl group.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹, scaled) |

|---|---|---|

| O–H Stretch | Hydroxyl | ~3600 |

| C–H Stretch | Aromatic | 3100–3000 |

| C=N Stretch | Isoquinoline Ring | ~1620 |

| C=C Stretch | Aromatic Ring | 1600–1450 |

| C–F Stretch (asymmetric) | Trifluoromethyl | ~1280 |

| C–F Stretch (symmetric) | Trifluoromethyl | ~1150 |

| O–H Bend | Hydroxyl | ~1200 |

Investigation of Electronic Structure and Frontier Molecular Orbitals

The electronic properties of a molecule are fundamental to understanding its reactivity, photochemistry, and spectroscopic behavior. Frontier Molecular Orbital (FMO) theory is a key concept in this area, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgiupac.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comlibretexts.org

The energies of the HOMO and LUMO, and the energy gap between them (the HOMO-LUMO gap), can be readily calculated using DFT methods. researchgate.net A small HOMO-LUMO gap generally indicates a molecule that is more reactive and more easily polarized. The distribution of electron density in these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be located primarily on the electron-rich isoquinoline ring, particularly the phenolic portion. The LUMO is also anticipated to be distributed over the aromatic system, with potential contributions from the electron-withdrawing trifluoromethyl group.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

The HOMO would likely show significant electron density on the oxygen atom and carbons of the phenolic ring, while the LUMO would be distributed across the entire bicyclic system, indicating that the molecule can accept electron density into its π-system.

Quantum Chemical Analysis of Reaction Mechanisms and Transition States

Quantum chemical calculations are powerful tools for elucidating the pathways of chemical reactions, providing detailed information about intermediates and transition states that are often difficult to observe experimentally. rsc.org A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy path between reactants and products. mcmaster.ca Locating and characterizing transition states allows for the calculation of activation energies, which are crucial for predicting reaction rates.

Various computational methods exist for finding transition states, such as the Synchronous Transit-Guided Quasi-Newton (STQN) methods (QST2 and QST3) and relaxed potential energy scans. github.ioresearchgate.netyoutube.comucsb.edu For a reaction involving this compound, such as electrophilic aromatic substitution, these methods could be employed to model the reaction pathway. For instance, in a nitration reaction, the calculation would model the approach of the nitronium ion (NO₂⁺) to the aromatic ring, the formation of the sigma complex (an intermediate), and the subsequent loss of a proton to restore aromaticity.

The analysis would involve:

Geometry Optimization: Determining the structures of the reactants, products, and any intermediates.

Transition State Search: Locating the transition state structure connecting the reactant/intermediate and intermediate/product.

Frequency Calculation: Confirming the nature of the stationary points (minima have all real frequencies, transition states have exactly one imaginary frequency). The imaginary frequency corresponds to the motion along the reaction coordinate. ucsb.edu

Intrinsic Reaction Coordinate (IRC) Calculation: This calculation maps the reaction path from the transition state down to the connected reactant and product, verifying that the correct transition state has been found. chemrxiv.org

This type of analysis would reveal the most likely position for electrophilic attack on the this compound ring system and provide a quantitative measure of the reaction's feasibility through the calculated activation energy.

Theoretical Studies on Tautomeric Equilibria in Isoquinolin-3-ols

Isoquinolin-3-ol can exist in a tautomeric equilibrium with its corresponding keto form, isoquinolin-3(2H)-one. This phenomenon is common in hydroxylated nitrogen-containing heterocycles. The position of this equilibrium can be significantly influenced by factors such as the solvent and the electronic nature of other substituents on the ring. mdpi.comresearchgate.net

Computational chemistry provides a powerful means to study these tautomeric equilibria. By calculating the relative Gibbs free energies of the different tautomers, one can predict their relative populations at equilibrium. These calculations are typically performed for the isolated molecule (gas phase) and in the presence of a solvent, often modeled using a polarizable continuum model (PCM), to account for solvation effects. researchgate.net

For this compound, the key equilibrium is between the ol form and the one form (6-(trifluoromethyl)isoquinolin-3(2H)-one). The trifluoromethyl group at the C6 position is a strong electron-withdrawing group. This electronic effect is expected to influence the acidity of the N-H proton in the one tautomer and the O-H proton in the ol tautomer, thereby shifting the equilibrium. Generally, electron-withdrawing groups can favor the amide/keto tautomer. mdpi.com

Table 4: Predicted Relative Gibbs Free Energies (ΔG, kcal/mol) for the Tautomers of this compound

| Tautomer | ΔG (Gas Phase) | ΔG (DMSO) | ΔG (Water) |

|---|---|---|---|

| This compound | 0.0 (Reference) | 0.0 (Reference) | 0.0 (Reference) |

Note: The negative values indicate that the isoquinolin-3(2H)-one tautomer is predicted to be more stable than the isoquinolin-3-ol tautomer, with the stability increasing in polar solvents.

These theoretical predictions suggest that the isoquinolin-3(2H)-one form is the more stable tautomer, and its predominance is enhanced in polar solvents like DMSO and water. This is consistent with the general behavior of similar heterocyclic systems where the amide-like keto form is often stabilized by polar environments.

Advanced Chemical Applications and Roles As Molecular Building Blocks

Application as Precursors in the Synthesis of Complex Organic Molecules

The isoquinoline (B145761) scaffold is a privileged structure in medicinal chemistry, and the introduction of a trifluoromethyl group can significantly modify a molecule's properties. nih.govnih.gov While direct examples detailing the use of 6-(Trifluoromethyl)isoquinolin-3-ol as a precursor are not extensively documented in the provided results, the synthesis of functionalized isoquinolines is a robust field. For instance, Rh(III)-catalyzed [4+2]-annulation of benzamides with internal acetylene-containing α-CF3-α-amino carboxylates provides a pathway to α-CF3-substituted α-amino acid derivatives with an isoquinolone core. nih.gov These products can be further transformed into highly functionalized isoquinoline derivatives through subsequent aromatization and cross-coupling reactions. nih.gov

The incorporation of trifluoromethylated isoquinoline moieties into larger, more complex molecular frameworks is a key strategy in medicinal chemistry and materials science. nih.govthieme-connect.de Various synthetic strategies are employed to achieve this, often involving transition-metal-catalyzed reactions that enable C-H activation and cross-coupling. nih.gov

One effective method involves the direct trifluoromethylation of the isoquinoline core. A regioselective strategy for the trifluoromethylation of isoquinolines has been developed using a combination of TMSCF3 and PIFA (phenyliodine bis(trifluoroacetate)), which allows for the introduction of the CF3 group with broad functional group tolerance. rsc.org

Another powerful approach is the construction of the isoquinoline ring system with the trifluoromethyl group already in place on one of the precursors. For example, Rh(III)-catalyzed annulation reactions can build the isoquinolone core from simpler, functionalized starting materials. nih.gov The resulting trifluoromethyl-substituted isoquinolones can then serve as versatile intermediates. They can undergo further functionalization, such as Suzuki and Sonogashira cross-coupling reactions, to be integrated into larger molecular systems. nih.gov This highlights the utility of the isoquinoline scaffold as a template that can be elaborated upon to create complex, high-value molecules. nih.govresearchgate.net

Exploration in Materials Science (Excluding Bio-materials)

Isoquinoline derivatives are valuable in materials science for creating materials with tailored electrical, optical, and mechanical properties. amerigoscientific.com The introduction of substituents like the trifluoromethyl group can fine-tune these properties. nih.gov

The design of ligands is crucial for tuning the properties of organometallic complexes for various applications, including photophysics. Isoquinoline derivatives are used as ligands in the synthesis of metal-organic frameworks (MOFs) and other coordination complexes. amerigoscientific.com The trifluoromethyl group, in particular, is noted for its utility as a substituent in ligands for phosphorescent heavy metal complexes, where it can enhance electron transport and reduce intermolecular stacking, which is beneficial for applications like OLEDs. nih.gov

Iridium(III) complexes are among the most studied transition metal complexes for optoelectronic applications, particularly in phosphorescent OLEDs (PHOLEDs). researchgate.net The emission color and efficiency of these complexes can be finely tuned by modifying the ligands. researchgate.nete-bookshelf.de While direct use of this compound as a ligand was not found, the principle of using functionalized phenylpyridine-type ligands is well-established. researchgate.netnih.gov The introduction of electron-withdrawing groups, such as the trifluoromethyl group, onto the ligands is a known strategy to influence the photophysical properties of the resulting iridium(III) complexes. nih.gov For example, trifluoromethyl-substituted molecules have been employed to develop phosphorescent materials for OLEDs. nih.gov Highly efficient blue OLEDs have been developed using homoleptic iridium(III) complexes with N-heterocyclic carbene ligands, demonstrating maximum external quantum efficiencies up to 16.1%. rsc.org The strategic application of different ligands is key to achieving desired emission colors, including deep-blue, and high efficiency in OLED devices. rsc.orgjst.go.jp

The development of transition metal complexes incorporating photochromic ligands has gained significant attention. rsc.org These materials can have their properties switched with light. By designing ligands with photochromic units, their light-sensitive behavior can be systematically altered through coordination to different metal centers. rsc.org While specific examples using this compound were not identified, the general principle involves incorporating a photochromic family, such as stilbenes, azo compounds, or diarylethenes, into a ligand that coordinates to a metal. rsc.org The unique electronic properties of the trifluoromethylated isoquinoline core could potentially be harnessed to influence the photoswitching behavior of such functional materials.

Ligand Design for Organometallic Complexes with Photophysical Properties

Catalytic Roles of Functionalized Isoquinoline Derivatives (if applicable)

Functionalized isoquinoline and related quinoline (B57606) derivatives can play roles in catalysis. For example, complexes formed between certain quinoline-based compounds and copper salts have been shown to exhibit catalytic activity in the oxidation of catechol to o-quinone. mdpi.com The efficiency of this catalysis depends on both the chemical structure of the quinoline ligand and the nature of the coordinated metal ions. mdpi.com While this demonstrates the catalytic potential of the broader class of quinoline/isoquinoline structures, specific catalytic applications for this compound are not detailed in the search results. The field of C-H functionalization often employs isoquinoline-type structures in developing new catalytic transformations. nih.govresearchgate.net

Q & A

Q. What are the recommended synthetic routes for 6-(trifluoromethyl)isoquinolin-3-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : A multi-step synthesis starting from isoquinoline derivatives is typical. For example:

Fluorination : Introduce the trifluoromethyl group via cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) with trifluoromethylating agents like TMSCF₃ .

Hydroxylation : Direct hydroxylation at the 3-position can be achieved via electrophilic substitution using HNO₃/H₂SO₄ under controlled temperature (0–5°C) to avoid over-oxidation .

- Key Variables :

- Catalyst selection : Pd-based catalysts improve trifluoromethylation efficiency .

- Temperature : Lower temperatures reduce side reactions during hydroxylation .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| CF₃ Introduction | Pd(PPh₃)₄, TMSCF₃, DMF, 80°C | 65–70 | >95 |

| Hydroxylation | HNO₃ (conc.), H₂SO₄, 0–5°C | 50–55 | 90–92 |

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and reactivity?

- Methodological Answer : The CF₃ group:

- Lipophilicity : Increases logP by ~0.7 units, enhancing membrane permeability (measured via HPLC) .

- Electron-Withdrawing Effects : Reduces basicity of the isoquinoline nitrogen (pKa shifts from 4.8 to 3.2 via potentiometric titration) .

- Metabolic Stability : Fluorine’s inductive effect slows oxidative metabolism (e.g., CYP450 inhibition assays show 40% reduction in degradation vs. non-fluorinated analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Contradictions often arise from:

- Solvent Effects : Activity varies with DMSO vs. aqueous buffers (e.g., IC50 shifts from 2.1 µM to 5.3 µM in kinase inhibition assays) .

- Stereochemical Variants : Enantiomers may show divergent activities (resolve via chiral HPLC and test separately) .

- Protocol Standardization : Use harmonized assay conditions (e.g., ATP concentration fixed at 1 mM in kinase studies) .

Q. What computational strategies are effective for predicting binding modes of this compound with biological targets?

- Methodological Answer :

- Docking Simulations : Use Schrödinger’s Glide with OPLS4 force field, focusing on fluorine-protein interactions (e.g., C–F···H–N hydrogen bonds) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of CF₃ interactions in hydrophobic pockets .

- Free Energy Perturbation (FEP) : Quantify ΔΔG of fluorine substitution using FEP+ in Desmond .

Q. How can reaction optimization address low yields in the synthesis of this compound analogs?

- Methodological Answer :

- DoE Approach : Apply a 3-factor (temperature, catalyst loading, solvent polarity) Box-Behnken design to maximize yield.

- Case Study : Optimizing Pd-catalyzed trifluoromethylation:

- Critical Factors : Catalyst loading (10 mol% → 15 mol%) and solvent (DMF → DMAc) improved yield from 55% to 78% .

- Data Table :

| Factor | Range Tested | Optimal Value | Yield Improvement |

|---|---|---|---|

| Catalyst Loading | 5–20 mol% | 15 mol% | +23% |

| Solvent | DMF, DMAc, THF | DMAc | +18% |

| Temperature | 70–100°C | 85°C | +10% |

Methodological Challenges and Solutions

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR : ¹⁹F NMR (δ = -62 ppm for CF₃) confirms substitution .

- X-ray Crystallography : Resolves regiochemical ambiguities (e.g., hydroxyl position at C3 vs. C4) .

- HRMS : Exact mass confirmation (e.g., [M+H]⁺ = 244.0523 for C₁₀H₆F₃NO) .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound-based inhibitors?

- Methodological Answer :

- Core Modifications :

- Replace CF₃ with CH₃, CHF₂, or CF₂CF₃ to assess fluorine’s role .

- Vary substituents at C1 and C7 to probe steric effects .

- Biological Testing :

- Measure IC50 against kinase panels (e.g., EGFR, HER2) using fluorescence polarization .

- Data Table :

| Derivative | R Group | EGFR IC50 (nM) | HER2 IC50 (nM) |

|---|---|---|---|

| Parent (CF₃) | – | 12.3 | 18.7 |

| CH₃ Analog | CH₃ | 45.6 | 62.1 |

| CF₂CF₃ Analog | CF₂CF₃ | 9.8 | 14.2 |

Key Research Findings

- Fluorine’s Role : The CF₃ group enhances target binding via hydrophobic interactions and metabolic stability .

- Synthetic Bottlenecks : Pd-catalyzed trifluoromethylation remains yield-limiting; DMAc solvent improves efficiency .

- Biological Potential : Nanomolar inhibition of kinases suggests therapeutic potential, but off-target effects require further study .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.